molecular formula C15H16N2O2 B10977766 2-phenoxy-N-(pyridin-3-yl)butanamide

2-phenoxy-N-(pyridin-3-yl)butanamide

Cat. No.: B10977766
M. Wt: 256.30 g/mol
InChI Key: QXYSUOBFLJYUDC-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyridin-3-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-3-yl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxybutanoic acid with pyridin-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-phenoxy-N-(pyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyridin-3-yl group can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide
  • N-(pyridin-2-yl)butanamide
  • 2-phenoxy-N-(pyridin-2-yl)butanamide

Uniqueness

2-phenoxy-N-(pyridin-3-yl)butanamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards molecular targets. This distinct structural feature can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenoxy-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C15H16N2O2/c1-2-14(19-13-8-4-3-5-9-13)15(18)17-12-7-6-10-16-11-12/h3-11,14H,2H2,1H3,(H,17,18)

InChI Key

QXYSUOBFLJYUDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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